N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
The compound N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring:
- A methoxyphenyl ethyl group: Provides electron-donating properties via the methoxy substituent.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZIWLWUJHLPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Sulfonyl Group Variations
Key Insight : The target’s tosyl group balances electron withdrawal and steric bulk, differing from halogenated (Cl, Br) or heterocyclic (thiazolyl) sulfonamides in analogues, which modulate electronic and solubility profiles .
Heterocyclic Moieties
Amide/Ethanediamide Functionality
Spectral and Analytical Data Comparison
Note: The absence of C=S in the target distinguishes it from thioamide-containing analogues, confirmed via IR .
Biological Activity
N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with significant biological activity. Its molecular structure incorporates functional groups that enhance its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 336.41 g/mol. It features methoxy groups, a sulfonamide moiety, and a thiophene ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 336.41 g/mol |
| Functional Groups | Methoxy, Sulfonamide, Thiophene |
Research indicates that the compound exhibits significant enzyme inhibition properties, particularly targeting enzymes involved in cancer progression and inflammation. The methoxy groups enhance hydrophobic interactions and hydrogen bonding capabilities, which may increase binding affinity to specific proteins and receptors.
Enzyme Inhibition Studies
- Target Enzymes : The compound has been shown to inhibit various enzymes related to cancer metabolism and inflammatory pathways.
- Binding Affinity : Studies suggest that the presence of methoxy groups contributes to stronger interactions with target sites.
Biological Activity
The biological activities of this compound can be summarized as follows:
-
Anticancer Properties :
- The compound has shown promise in inhibiting tumor growth in vitro and in vivo models.
- It targets specific pathways involved in cell proliferation and apoptosis.
-
Anti-inflammatory Effects :
- Exhibits potential in reducing inflammation markers in cellular models.
- May modulate cytokine production, contributing to its therapeutic effects.
-
Neuropharmacological Potential :
- Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
- There is potential for applications in treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the therapeutic potential of this compound.
Study 1: Anticancer Activity
A study conducted on a series of sulfonamide derivatives found that those with methoxy substitutions exhibited enhanced anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Anti-inflammatory Mechanisms
Research showed that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
